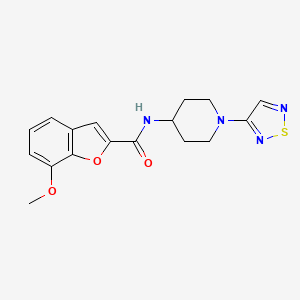

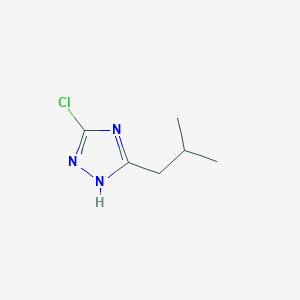

![molecular formula C18H14N2OS B2509344 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 851130-46-6](/img/structure/B2509344.png)

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuro[3,2-d]pyrimidine derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antibacterial, anti-inflammatory, anticancer properties, and their potential to inhibit platelet aggregation and enhance long-term memory . The molecular structure of these derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, which can influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives and related heterocyclic compounds typically involves multi-step reactions that may include the formation of key intermediates. For instance, the synthesis of 3-substituted-4-phenyl-2-thioxo-benzo[4,5]thieno[2,3-d]pyrimidines was achieved through reactions between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines . Similarly, novel substituted phenyl-1,5-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized using a one-pot reaction involving 2-aminobenzothiazole, barbituric/thiobarbituric acid, and substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a planar fused ring system, which can significantly influence the compound's electronic properties and biological activity. For example, the title compound in one study was found to have a planar 1-benzofuro[3,2-d]pyrimidinone unit with an attached phenyl ring forming a dihedral angle with the fused ring system . The molecular geometry and electronic properties of these compounds can be further investigated using techniques such as X-ray diffraction and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of benzofuro[3,2-d]pyrimidine derivatives can be explored through various chemical reactions. For instance, the reduction of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with sodium borohydride provides a method for synthesizing 3-substituted derivatives . Additionally, the reactivity of these compounds can be influenced by non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which can be analyzed using techniques like reduced density gradient (RDG) function analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[3,2-d]pyrimidine derivatives are closely related to their molecular structure. For example, polyimides containing pyrimidine moieties exhibit excellent solubility in polar solvents, high glass transition temperatures, low moisture absorption, and outstanding mechanical properties . These properties are crucial for their potential application in materials science and pharmaceuticals. The thermal stability and mechanical strength of these compounds can be assessed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

科学的研究の応用

Electroorganic Synthesis

Electroorganic synthesis offers a pathway to benzofuro[3,2-d]pyrimidine derivatives, highlighting the potential for creating complex organic molecules through electrochemical reactions. This method provides good yields and purity, underscoring the efficiency of electrochemical approaches in synthesizing heterocyclic compounds (Nematollahi & Goodarzi, 2002).

Catalyst-Free Synthesis

A catalyst-free synthesis approach for creating diverse substituted benzofuro[3,2-d]pyrimidine derivatives has been developed. This method is straightforward, highly efficient, and environmentally friendly, offering excellent yields without the need for column chromatographic purification (Brahmachari & Nayek, 2017).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives reveals significant nonlinear optical (NLO) properties, making them promising for optoelectronic applications. The analysis combines density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the electronic and photophysical properties of these molecules (Hussain et al., 2020).

Antimicrobial and Antihypertensive Activities

Thiazolo[3,2-a]pyrimidine derivatives exhibit antimicrobial activities against bacteria and fungi, showcasing the potential of these compounds in medical applications (Bansal et al., 2011). Additionally, dihydropyrimidines have been studied for their antihypertensive properties, indicating a broad spectrum of biological activities associated with pyrimidine derivatives (Rana et al., 2004).

Synthesis and Characterization for AIDS Chemotherapy

The synthesis of pyrazole- and pyrimidine-based dihydropyrimidine-2(1H)-thione derivatives has potential applications in AIDS chemotherapy. These compounds are synthesized in a cost-effective manner and present a strong candidate for further biological activity studies (Ajani et al., 2019).

Bioactivity and Pharmaceutical Importance

Benzofuro[3,2-d]pyrimidine derivatives play a crucial role in the synthesis of pharmaceuticals due to their antibiosis, anti-inflammatory, anticancer properties, and their ability to inhibit platelet aggregation and enhance long-term memory. This highlights the compound's significance in drug discovery and development (Xu Wei-ming, 2010).

将来の方向性

The future directions for research on 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities demonstrated by pyrimidines, there is potential for the development of more potent and efficacious drugs with pyrimidine scaffold .

特性

IUPAC Name |

4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKRSSPWIUIXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

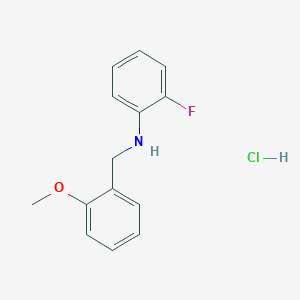

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

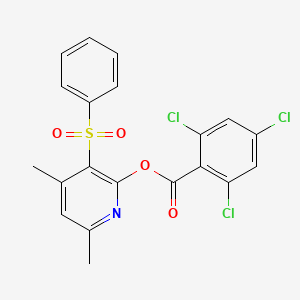

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

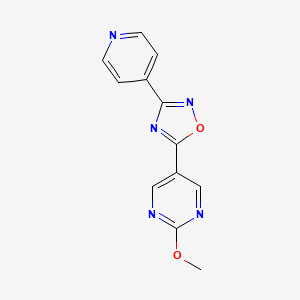

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

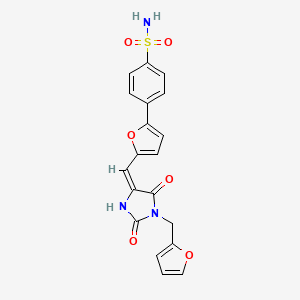

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2509282.png)